1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE
Description
1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyrazolopyrimidine core makes this compound particularly interesting for medicinal chemistry research .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-9-15(12-4-6-13(17)7-5-12)16-18-8-14(11(3)21)10(2)20(16)19-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPCMCUSXXFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-2,7-dimethylpyrazolo[1,5-a]pyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or immune modulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
